molecular formula C10H14Li2N5O13P3 B12366646 ATP-15N5,d14 (dilithium)

ATP-15N5,d14 (dilithium)

Cat. No.: B12366646
M. Wt: 538.2 g/mol
InChI Key: GSCAHXFCKKVRCE-FBJCWUFTSA-L
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Description

ATP-15N5,d14 (dilithium) is a stable isotope-labeled derivative of adenosine triphosphate (ATP), where five nitrogen atoms are replaced with the ¹⁵N isotope, and 14 hydrogen atoms are substituted with deuterium (²H). Its molecular formula is C₁₀D₁₄Li₂¹⁵N₅O₁₃P₃, with a molecular weight of 538.10 g/mol . This compound is primarily used as an internal standard in mass spectrometry (LC-MS) to enhance the accuracy of nucleotide quantification in biological samples . It also serves as a tracer in drug development studies to investigate pharmacokinetics and metabolic pathways, leveraging the isotopic labels to distinguish endogenous and exogenous molecules .

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

538.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD4

InChI Key

GSCAHXFCKKVRCE-FBJCWUFTSA-L

Isomeric SMILES

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-15N5,d14 (dilithium) involves the incorporation of 15N and deuterium into the ATP molecule. This is typically achieved through a series of chemical reactions that replace the natural isotopes with their labeled counterparts. The process requires precise control of reaction conditions, including temperature, pH, and the presence of specific catalysts .

Industrial Production Methods

Industrial production of ATP-15N5,d14 (dilithium) involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This often includes the use of automated systems to control reaction conditions and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ATP-15N5,d14 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ATP-15N5,d14 (dilithium) can produce adenosine diphosphate (ADP) and adenosine monophosphate (AMP), while substitution reactions can yield various modified ATP molecules .

Scientific Research Applications

ATP-15N5,d14 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

ATP-15N5,d14 (dilithium) functions by participating in energy transfer within cells. It provides the metabolic energy required for various cellular processes by hydrolyzing to ADP and inorganic phosphate. This hydrolysis releases energy that is used to drive metabolic pumps and other cellular activities. The labeled isotopes allow researchers to track the molecule’s movement and interactions within the cell, providing insights into its mechanism of action .

Comparison with Similar Compounds

Key Research Findings

  • Stability in LC-MS : ATP-15N5,d14 demonstrates negligible degradation under standard LC-MS conditions, with a detection limit of 0.1 nM in cellular extracts .
  • Comparative Metabolic Impact: Deuterium-labeled ATP analogs show a 15–20% reduction in hydrolysis rates compared to non-deuterated forms, highlighting isotope-specific metabolic delays .

Q & A

Q. How can ATP-15N5,d14 (dilithium) be used to test hypotheses about ATP’s role in non-canonical signaling pathways?

  • Methodological Answer : Design knock-in models expressing ATP-binding mutants of target proteins (e.g., purinergic receptors). Track labeled ATP localization via subcellular fractionation coupled with MS. Correlate with functional assays (e.g., calcium flux) to establish causality .

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